molecular formula C14H13IN2O2 B4339018 3-[(4-iodophenoxy)methyl]benzohydrazide

3-[(4-iodophenoxy)methyl]benzohydrazide

Cat. No.: B4339018
M. Wt: 368.17 g/mol
InChI Key: CWDQJDGIOQCBNV-UHFFFAOYSA-N
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Description

Overview of Hydrazide Chemistry in Medicinal Research

Hydrazides are a class of organic compounds characterized by the functional group -CONHNH2. rjptonline.org This moiety has proven to be a valuable tool in medicinal chemistry due to its ability to form the basis for a plethora of compounds with a wide spectrum of biological activities. mdpi.comresearchgate.net The reactivity of the hydrazide group allows for its incorporation into various molecular frameworks, leading to the synthesis of hydrazide-hydrazones and various heterocyclic compounds. mdpi.com Historically, hydrazide derivatives have been successfully developed into clinically used drugs for a range of conditions. For instance, isoniazid (B1672263) is a cornerstone in the treatment of tuberculosis, while iproniazid (B1672159) and isocarboxazid (B21086) have been utilized as antidepressants. mdpi.comresearchgate.net The continued interest in hydrazide chemistry stems from the persistent challenges of drug resistance and the toxicity associated with some existing medications, spurring researchers to explore new hydrazide-based compounds. mdpi.com

The biological versatility of hydrazides is extensive, with research demonstrating their potential as antitumor, antimicrobial, antifungal, antimalarial, anti-inflammatory, and antioxidant agents. mdpi.comresearchgate.net This broad range of activities is attributed to the structural features of the hydrazide functional group, which can engage in various interactions with biological targets. researchgate.net

Significance of Benzohydrazide (B10538) Core Structures in Bioactive Molecules

Within the larger family of hydrazides, benzohydrazides—where the hydrazide group is attached to a benzene (B151609) ring—are of particular importance. thepharmajournal.com The benzohydrazide scaffold serves as a key pharmacophore, or a molecular feature responsible for a drug's pharmacological activity. thepharmajournal.combiointerfaceresearch.com The aromatic nature of the benzene ring combined with the reactive and hydrogen-bonding capabilities of the hydrazide group creates a privileged structure for designing new therapeutic agents. bohrium.comresearchgate.net

The synthesis of benzohydrazide derivatives is often straightforward, typically involving the condensation of a benzohydrazide with various aldehydes or ketones. bohrium.comderpharmachemica.com This synthetic accessibility allows for the creation of large libraries of compounds with diverse substituents on the phenyl ring, facilitating structure-activity relationship (SAR) studies. bohrium.comresearchgate.net These studies are crucial for optimizing the biological activity of a lead compound. Benzohydrazide derivatives have been investigated for a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, and antitubercular activities. thepharmajournal.comresearchgate.net For example, certain substituted benzohydrazides have shown potent inhibitory activity against enzymes like urease. nih.gov

Contextualization of 3-[(4-iodophenoxy)methyl]benzohydrazide within Hydrazide Chemistry

The compound this compound represents a specific iteration of the substituted benzohydrazide scaffold. Its structure incorporates several key features that are of interest in medicinal chemistry. The core is a benzohydrazide moiety, which, as discussed, is a well-established pharmacophore. thepharmajournal.combiointerfaceresearch.com

The substituents on this core are crucial to its potential biological activity. The "(4-iodophenoxy)methyl" group at the 3-position of the benzene ring introduces several important elements:

A phenoxy linker: This ether linkage provides a degree of conformational flexibility.

A second aromatic ring: The presence of another phenyl group can lead to additional binding interactions with biological targets, such as pi-stacking.

An iodine atom: The iodine at the 4-position of the phenoxy ring is a halogen substituent. Halogen atoms are known to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

While specific research focusing solely on this compound is not extensively documented in the public domain, its structure can be analyzed within the context of SAR studies on related benzohydrazide and benzimidazole (B57391) derivatives. researchgate.netnih.gov Such studies often reveal that the nature and position of substituents on the aromatic rings play a critical role in determining the type and potency of the biological activity. nih.gov The synthesis of this compound would likely follow established methods for creating benzohydrazide derivatives, potentially through the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). mdpi.comacs.org The exploration of such a molecule is a logical step in the broader effort to develop new and effective therapeutic agents based on the versatile benzohydrazide template.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-iodophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDQJDGIOQCBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Iodophenoxy Methyl Benzohydrazide and Its Analogues

Retrosynthetic Analysis of 3-[(4-iodophenoxy)methyl]benzohydrazide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known and reliable chemical reactions. umi.ac.idscitepress.orgresearchgate.netamazonaws.com

For this compound, the primary retrosynthetic disconnections are at the hydrazide and ether linkages. The hydrazide moiety can be disconnected at the C-N bond, leading back to a carboxylic acid derivative (an ester or acyl chloride) and hydrazine (B178648). This is a standard transformation in organic synthesis. thepharmajournal.com

The ether bond disconnection between the benzylic carbon and the phenoxy oxygen suggests a Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.combyjus.comlibretexts.org This approach involves an alkoxide (from 4-iodophenol) and an alkyl halide (a derivative of 3-methylbenzoic acid).

Following this logic, the key precursors for the synthesis of this compound are identified as:

4-iodophenol (B32979)

A 3-(halomethyl)benzoic acid derivative, such as 3-(chloromethyl)benzoyl chloride or methyl 3-(chloromethyl)benzoate.

Hydrazine

This analysis provides a strategic roadmap for the synthesis, as detailed in the subsequent sections.

Classical Solution-Phase Synthesis Approaches

Traditional solution-phase synthesis remains a cornerstone of organic chemistry, offering versatility and scalability. The synthesis of this compound via this route involves the preparation of key intermediates followed by their assembly.

Precursor Synthesis and Derivatization

The successful synthesis of the target molecule relies on the efficient preparation of its constituent precursors.

Synthesis of 4-Iodophenol: 4-Iodophenol is a readily available starting material. It can be synthesized from 4-aminophenol (B1666318) through a diazotization reaction, followed by substitution with iodide. wikipedia.orgchemicalbook.com An alternative route involves the direct iodination of phenol.

Synthesis of 3-(Chloromethyl)benzoyl chloride: This precursor can be prepared from 3-methylbenzoyl chloride through chlorination of the methyl group. google.com Another synthetic route involves the reaction of benzoyl trichloride (B1173362) with paraformaldehyde in the presence of a Lewis acid catalyst. chemicalbook.comgoogle.com

With the precursors in hand, the next step involves their coupling to form the core structure of the target molecule. A common strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgfrancis-press.commasterorganicchemistry.combyjus.comlibretexts.org In this case, 4-iodophenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the benzylic carbon of a 3-(halomethyl)benzoic acid derivative.

Alternatively, the synthesis can proceed through the esterification of 3-(hydroxymethyl)benzoic acid with a suitable activating agent, followed by conversion of the hydroxyl group to a halide for subsequent etherification.

Condensation Reactions for Hydrazone Formation

The final step in the classical synthesis is the formation of the benzohydrazide (B10538) moiety. This is typically achieved by the condensation of a carboxylic acid ester with hydrazine hydrate (B1144303). thepharmajournal.comnih.govnih.govresearchgate.net For instance, methyl 3-[(4-iodophenoxy)methyl]benzoate, formed from the esterification of the corresponding carboxylic acid, can be refluxed with hydrazine hydrate in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield this compound.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by crystallization.

Advanced Synthetic Techniques

In recent years, advanced synthetic methodologies have been developed to improve reaction efficiency, reduce reaction times, and promote greener chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. thepharmajournal.com The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods.

In the context of synthesizing this compound and its analogues, microwave energy can be applied to the final hydrazide formation step. The reaction between the corresponding methyl ester and hydrazine hydrate can often be completed in minutes under microwave irradiation, as opposed to several hours with conventional refluxing. thepharmajournal.com

Reactant 1Reactant 2ConditionsProductReference
Methyl benzoateHydrazine hydrateMicrowave (350W, 2 min), then Ethanol, Microwave (500W, 1 min)Benzohydrazide thepharmajournal.com
Substituted benzohydrazide3-acetyl-4-hydroxycoumarin-2-substituted-N'-(1-(4-hydroxycoumarinyl)ethylidene) benzohydrazides thepharmajournal.com

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. This "ball-milling" approach is gaining traction as a green chemistry technique.

The formation of hydrazones, which are structurally similar to the target benzohydrazide, has been successfully achieved through mechanochemical methods. This suggests that the condensation of a suitable aldehyde or ketone with a hydrazide to form a hydrazone can be efficiently carried out by grinding the reactants together, sometimes with a catalytic amount of an acid or base. While not directly applied to the synthesis of this compound itself in the reviewed literature, the principles of mechanochemistry could potentially be adapted for the final condensation step or for the synthesis of related analogues.

Purification and Isolation Strategies

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies to ensure the removal of unreacted starting materials, catalysts, and by-products. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and its impurities. Common techniques include recrystallization, column chromatography, and preparative thin-layer chromatography, often used in combination to achieve high purity.

Recrystallization is a widely utilized and efficient method for the purification of solid benzohydrazide derivatives. biointerfaceresearch.com The crude product, obtained after the initial reaction and filtration, is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. nih.gov Subsequent cooling of the solution leads to the formation of crystals of the purified compound, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent system is paramount for successful recrystallization. Ethanol is frequently reported as a solvent of choice for the recrystallization of various benzohydrazide derivatives. biointerfaceresearch.comnih.gov In some instances, a mixture of solvents, such as aqueous ethanol, is employed to achieve the desired solubility characteristics for effective purification. aip.org The purified solid is then typically isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. nih.gov

Table 1: Solvents Commonly Used for Recrystallization of Benzohydrazide Analogues

Solvent System Compound Type Reference
Ethanol Benzohydrazide derivatives biointerfaceresearch.comnih.govresearchgate.net
50% Ethanol Chalcone-like benzohydrazide aip.org

For mixtures that are not readily purified by recrystallization, or to isolate specific isomers, chromatographic techniques are indispensable. Column chromatography is a versatile method for the separation of compounds based on their differential adsorption to a stationary phase. publish.csiro.au In the context of iodinated organic compounds, this technique is particularly useful. publish.csiro.au The selection of the stationary phase, typically silica (B1680970) gel or alumina, and the mobile phase (eluent) is crucial for achieving optimal separation. The polarity of the eluent is often varied, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with different affinities for the stationary phase.

High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and purification of benzohydrazide derivatives. nih.gov Analytical HPLC can be used to assess the purity of the synthesized compound, while preparative HPLC can be employed for the isolation of highly pure samples. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol), is commonly used for the purification of organic molecules. nih.gov The purity of the isolated fractions is often confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. aip.orgnih.govderpharmachemica.com

The general workflow for the purification and isolation of this compound and its analogues often involves the initial separation of the crude solid precipitate from the reaction mixture by filtration. biointerfaceresearch.com This is followed by washing the precipitate with a suitable solvent to remove some of the more soluble impurities. The crude solid is then subjected to one or more of the purification techniques described above until the desired level of purity, as determined by analytical methods like melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis, is achieved. aip.orgmdpi.comderpharmachemica.com

Antimicrobial Activity Assessments

The benzohydrazide scaffold and its derivatives have been the subject of numerous studies to determine their effectiveness against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, MRSA)

Derivatives of benzohydrazide have demonstrated notable activity against Gram-positive bacteria. A series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid were synthesized and screened for their in vitro antimicrobial properties. nih.gov Five of these compounds showed significant bacteriostatic or bactericidal effects against Gram-positive bacteria. nih.gov Notably, the activity of some of these compounds against Bacillus spp. was found to be higher than that of established antibiotics like cefuroxime (B34974) and ampicillin. nih.gov

In another study, new 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Several of these compounds exhibited excellent to good activity against Gram-positive strains such as Staphylococcus aureus and Staphylococcus pyogenes. researchgate.net Specifically, compounds with 4-nitro and 2-hydroxy-3-methoxy substitutions showed the most potent effects. researchgate.net

Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines, which share some structural similarities with the target compound, have shown inhibitory effects against Gram-positive bacteria, including multidrug-resistant strains, in the low micromolar range. nih.gov

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The challenge of finding effective antibiotics against Gram-negative bacteria is significant due to their highly restrictive outer membrane. nih.gov However, research into benzohydrazide derivatives has shown some promise. In the evaluation of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone derivatives, activity was also observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net

It is a known challenge to find compounds that are effective against Gram-negative pathogens. nih.gov The unique structure of their bacterial cell wall often prevents many potential drugs from reaching their intended targets. nih.gov

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of benzohydrazide and related scaffolds has been an area of active investigation. Acylhydrazone derivatives, for instance, have been identified as potent, broad-spectrum antifungal agents with high specificity. nih.gov Some of these compounds have shown efficacy in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii at low concentrations. nih.gov

Similarly, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and screened for their fungicidal activities against various plant pathogenic fungi. frontiersin.org Some of these compounds displayed better activity against the tested fungal strains than commercial fungicides. frontiersin.org The introduction of a methyl group on the 1,4-benzoxazin-3-one skeleton appeared to enhance the antifungal activity of some derivatives. frontiersin.org

Research on 3-phenyl-2H-benzoxazine-2,4(3H)-diones has also shown that their in vitro antifungal activity is influenced by the lipophilicity and electron-accepting ability of substituents on the phenyl ring. nih.gov

Antiprotozoal Activity Evaluations (e.g., Trypanosoma cruzi)

The search for new treatments for neglected tropical diseases has led to the investigation of various chemical compounds, including those with structures related to benzohydrazides. nih.gov While direct studies on this compound are limited, research on other natural and synthetic compounds provides a basis for potential antiprotozoal activity. For example, constituents from the plant Verbesina encelioides have been tested in vitro against a panel of protozoa including Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Some isolated compounds showed weak to moderate activity. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial for quantifying the antimicrobial efficacy of a compound. For a series of hydrazide-hydrazones derived from 3-methoxybenzoic and 4-tert-butylbenzoic acid, MIC and MBC values were established against a panel of bacteria and fungi using broth microdilution methods. nih.gov These studies confirmed that some of the synthesized compounds had high bacteriostatic or bactericidal activity against Gram-positive bacteria. nih.gov

In the case of synthetic 1,3-bis(aryloxy)propan-2-amines, MIC values against Gram-positive bacteria were found to be in the range of 2.5–10 μg/ml. nih.gov The MBC values were often similar to the MIC values, suggesting a bactericidal mechanism of action. nih.gov For certain compounds, the MBC was equivalent to the MIC against several MRSA strains. nih.gov

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. mdpi.com The MBC is the lowest concentration that results in a significant reduction in the initial bacterial inoculum, typically ≥99.9%. mdpi.com

Table 1: Antimicrobial Activity Data for Related Scaffolds

Scaffold/Compound Class Target Organism(s) Activity/Measurement Reference
Hydrazide-hydrazones Gram-positive bacteria (Bacillus spp.) High bacteriostatic/bactericidal activity nih.gov
3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazones S. aureus, S. pyogenes Excellent to good antibacterial activity researchgate.net
1,3-Bis(aryloxy)propan-2-amines Gram-positive bacteria (including MRSA) MIC: 2.5–10 μg/ml nih.gov
Acylhydrazones S. brasiliensis, S. schenckii Potent antifungal activity nih.gov

Anticancer and Antiproliferative Activity Studies

The benzohydrazide core is a prominent structural motif in the design of new anticancer agents. nih.gov A variety of benzohydrazide derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

For instance, a series of novel benzohydrazide derivatives containing dihydropyrazoles were developed as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov One compound in this series demonstrated potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov This compound also showed strong EGFR inhibition with an IC50 value of 0.08 μM. nih.gov

In another study, new derivatives of N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene (B151609) sulfonyl-hydrazides were synthesized and showed promising anticancer activity against A504 (lung cancer) and MCF-7 (breast cancer) cell lines. africanjournalofbiomedicalresearch.comresearchgate.net One of the compounds exhibited particularly strong activity with IC50 values of 4.1 μM against the A504 cell line and 2.6 μM against the MCF-7 cell line. africanjournalofbiomedicalresearch.comresearchgate.net

Furthermore, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized and tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov The compounds were generally found to be more cytotoxic against the U-87 cell line. nih.gov

The antiproliferative activity of new benzimidazole (B57391) derivatives bearing a hydrazone moiety has also been investigated. nih.gov Some of these compounds showed encouraging and consistent antiproliferative activity in the low micromolar range against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells. nih.gov

Table 2: Anticancer and Antiproliferative Activity of Related Scaffolds

Scaffold/Compound Class Cancer Cell Line(s) IC50 Values Reference
Benzohydrazide-dihydropyrazole derivative (Compound H20) A549, MCF-7, HeLa, HepG2 0.46, 0.29, 0.15, 0.21 μM nih.gov
N'-(4H-benzo[b] nih.govnih.govthiazine-3-carbonyl) benzene sulfonyl-hydrazide derivative (Compound S4) A504, MCF-7 4.1 μM, 2.6 μM africanjournalofbiomedicalresearch.comresearchgate.net
3-[(4-Methoxyphenyl)amino]propanehydrazide derivative U-87, MDA-MB-231 More cytotoxic against U-87 nih.gov

Cytotoxicity Screening Against Human Cancer Cell Lines

For instance, a series of novel benzohydrazide derivatives containing dihydropyrazole moieties were evaluated for their antiproliferative activities. One compound, designated as H20, showed potent cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (liver carcinoma) cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov Similarly, other studies on benzimidazole derivatives, which share structural similarities, have also reported significant cytotoxic effects. nih.gov

The cytotoxicity of these compounds is often attributed to their ability to interfere with fundamental cellular processes, leading to cell death. The presence of different substituents on the phenyl ring has been shown to be crucial for the cytotoxic potential and selectivity of these derivatives. nih.gov For example, the introduction of fluorine and bromine atoms into the phenyl ring of benzenesulphonohydrazide derivatives resulted in high cytotoxicity and selectivity towards cancer cells. nih.gov

Table 1: Cytotoxicity of Representative Benzohydrazide and Related Derivatives Against Human Cancer Cell Lines This table presents a selection of data from studies on compounds structurally related to this compound.

Compound ScaffoldCell LineIC50 (μM)Reference
Benzohydrazide-dihydropyrazole (H20)A549 (Lung)0.46 nih.gov
Benzohydrazide-dihydropyrazole (H20)MCF-7 (Breast)0.29 nih.gov
Benzohydrazide-dihydropyrazole (H20)HeLa (Cervical)0.15 nih.gov
Benzohydrazide-dihydropyrazole (H20)HepG2 (Liver)0.21 nih.gov
Benzimidazole-1,3,4-oxadiazole (Compound 10)MDA-MB-231 (Breast)Data not specified nih.govmdpi.comnih.gov
Benzimidazole-1,3,4-oxadiazole (Compound 13)MDA-MB-231 (Breast)Data not specified nih.govmdpi.comnih.gov
Hydrazide-2-oxindole (6Ec)Capan-1 (Prostate)8.25 rsc.org

Investigations into Cell Proliferation Inhibition

The antiproliferative activity of benzohydrazide derivatives is a key area of investigation. These compounds have been shown to inhibit the growth of various tumor cells, often at low micromolar concentrations. nih.gov The mechanism of antiproliferative action can be multifaceted, including the inhibition of kinases involved in cell growth signaling pathways. nih.gov

Studies on 4-(2-fluorophenoxy)quinolineacylhydrazones, for instance, revealed excellent antiproliferative activity linked to the inhibition of the c-Met kinase. nih.gov The benzohydrazide scaffold is considered a valuable pharmacophore in the design of new antiproliferative agents. thepharmajournal.com The antiproliferative effects of these compounds are often evaluated using assays like the MTT proliferation assay, which measures the metabolic activity of cells as an indicator of their viability and growth. researchgate.net

Analysis of Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several studies have demonstrated that benzohydrazide and related scaffolds can induce apoptosis in cancer cell lines. For example, flow cytometry analysis using Annexin V-FITC/PI staining has been employed to confirm that the cytotoxic effects of certain benzohydrazide derivatives are indeed due to the induction of apoptosis. nih.gov

In a study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, two compounds (compounds 10 and 13) were found to cause significant apoptosis in A549, MDA-MB-231, and SKOV3 cancer cells. nih.govsemanticscholar.org Specifically, in MDA-MB-231 cells, compound 13 led to an 80.24% increase in the early apoptotic cell population. nih.govsemanticscholar.org These findings suggest that the induction of apoptosis is a primary mechanism through which these compounds exert their anticancer effects. nih.govsemanticscholar.org The mitochondrial signaling pathway has also been implicated in the apoptotic process induced by some of these derivatives. semanticscholar.org

Cell Cycle Arrest Examinations

In addition to inducing apoptosis, benzohydrazide-related compounds can also exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process, and its disruption can be a potent therapeutic strategy.

Examinations of benzimidazole derivatives have shown that they can arrest the cell cycle at different phases. For example, in a study on benzimidazole-based 1,3,4-oxadiazole derivatives, compound 10 was found to arrest the cell cycle in the S and G2 phases in MDA-MB-231 cells, while compound 13 arrested the cell cycle in the G1 and S phases. mdpi.com In A549 lung cancer cells, these compounds were shown to arrest the cell cycle at the G1 and G2 phases. mdpi.com This ability to halt cell cycle progression is often linked to the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) or other signaling molecules like those in the mTOR pathway. semanticscholar.org

Enzyme Inhibition Profiling

The therapeutic potential of this compound and its analogs extends beyond anticancer activity to the inhibition of specific enzymes implicated in other diseases.

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

While direct studies on this compound are lacking, research on related benzimidazole-hydrazone derivatives has shown significant and selective inhibitory activity against MAO-B. nih.gov In one study, a series of N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazides were synthesized and evaluated. Two compounds, 4e and 4f, displayed potent inhibition of human MAO-B with IC50 values of 0.075 μM and 0.136 μM, respectively, showing selectivity over MAO-A. nih.gov The presence of a propargyl group in these molecules is a known feature of some irreversible MAO inhibitors. nih.gov

Table 2: Inhibition of Monoamine Oxidases by Representative Benzimidazole Hydrazone Derivatives This table presents a selection of data from studies on compounds structurally related to this compound.

CompoundEnzymeIC50 (μM)Reference
Compound 4ehMAO-B0.075 nih.gov
Compound 4fhMAO-B0.136 nih.gov
Selegiline (Reference)hMAO-B0.040 nih.gov
Rasagiline (Reference)hMAO-B0.066 nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition Studies

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and cancer. ekb.egekb.eg Consequently, the development of GSK-3β inhibitors is an active area of research.

Hydrazide-containing scaffolds have emerged as potential inhibitors of GSK-3β. A study on hydrazide-2-oxindole analogues identified compounds with selective cytotoxicity against prostate cancer cells, which was attributed to their inhibition of GSK-3β. rsc.org For example, compound 6Eb from this series inhibited GSK-3β with an IC50 of 11.02 μM. rsc.org The exploration of novel chemical scaffolds is crucial for identifying new and more potent GSK-3β inhibitors. ekb.egekb.eg

Table 3: Inhibition of GSK-3β by a Representative Hydrazide-2-Oxindole Analogue This table presents data from a study on a compound class related to this compound.

CompoundEnzymeIC50 (μM)Reference
Hydrazide-2-oxindole (6Eb)GSK-3β11.02 rsc.org

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents used in cosmetics for skin whitening and in medicine to treat hyperpigmentation disorders. While direct studies on this compound are scarce, other related heterocyclic structures have been evaluated. For instance, a series of isopropylquinazolinone derivatives were synthesized and assessed for their tyrosinase inhibitory effects. nih.gov In this study, compound 9q , featuring a 4-fluorobenzyl moiety, demonstrated the most significant potency. nih.gov The replacement of a phenyl ring with a naphthyl ring also resulted in improved inhibition, suggesting that the nature and size of the aromatic substituent play a crucial role in the inhibitory activity. nih.gov Kinetic studies on the most potent derivative from this series indicated a mixed-type inhibition mechanism. nih.gov

Another study on kojic acid derivatives, which are known for their tyrosinase inhibition, showed that the presence of free hydroxyl groups enhances inhibitory potency. nih.gov This suggests that for benzohydrazide scaffolds, the inclusion and positioning of hydroxyl groups could be a strategic approach to enhance tyrosinase inhibition.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. nih.gov The benzohydrazide nucleus is a recognized pharmacophore in the design of cholinesterase inhibitors. researchgate.net

A study involving a series of 2-(benzamido) benzohydrazide derivatives revealed potent dual inhibitors of both AChE and BChE. researchgate.net Notably, compounds 06 and 13 from this series showed IC50 values comparable to the standard drug, donepezil. researchgate.net Another derivative, 11 , exhibited selective inhibition against BChE. researchgate.net

Similarly, a series of benzimidazole-based thiazole (B1198619) derivatives were synthesized and showed significant inhibitory potential against both cholinesterases, with IC50 values in the micromolar range. nih.gov The structure-activity relationship (SAR) analysis indicated that the type, number, and position of substituents on the phenyl rings were critical determinants of inhibitory activity. nih.gov For example, derivative 21 , with di-chloro substitution, was the most potent inhibitor of both enzymes in its series. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected benzohydrazide and related derivatives.

CompoundScaffoldAChE IC50 (µM)BChE IC50 (µM)Reference
06 2-(Benzamido) benzohydrazide0.09 ± 0.050.14 ± 0.05 researchgate.net
13 2-(Benzamido) benzohydrazide0.11 ± 0.030.10 ± 0.06 researchgate.net
11 2-(Benzamido) benzohydrazide-0.12 ± 0.09 researchgate.net
Donepezil Standard0.10 ± 0.020.14 ± 0.03 researchgate.net
16 Benzimidazole-based thiazole0.20 ± 0.0500.50 ± 0.050 nih.gov
21 Benzimidazole-based thiazole0.10 ± 0.050.20 ± 0.05 nih.gov

Urease Inhibition Assays

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with Helicobacter pylori and other bacteria. The inhibition of urease is a strategy for treating ulcers and other related conditions. Benzohydrazide derivatives have been extensively studied as urease inhibitors. nih.gov

In one study, a large series of 43 benzohydrazide derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov All but seven of the synthesized compounds showed good inhibitory activities, with IC50 values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, which were superior to the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov The most active compound in this series was 36 , which has two chloro groups and a methoxy (B1213986) group on its phenyl rings. nih.gov Kinetic studies revealed both competitive and non-competitive modes of inhibition. nih.gov

Another study on carbazole-based acetyl benzohydrazides also reported potent urease inhibition. acgpubs.org Compound 3 from this series was the most effective, with an IC50 value of 4.90 ± 0.041 µM. acgpubs.org The structure-activity relationship in this series showed that the position of substituents on the phenyl ring significantly influenced the inhibitory activity. acgpubs.org

CompoundScaffoldUrease IC50 (µM)Standard (Thiourea) IC50 (µM)Reference
36 Benzohydrazide0.87 ± 0.3121.25 ± 0.15 nih.gov
3 Carbazole-based acetyl benzohydrazide4.90 ± 0.04121.41 ± 0.023 acgpubs.org

α-Glucosidase Inhibition Studies

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov Benzohydrazide derivatives have emerged as a promising class of α-glucosidase inhibitors. researchgate.net

A series of novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles were designed and screened for their α-glucosidase inhibitory activity, with all derivatives exhibiting good inhibition. researchgate.net In another study, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated. nih.gov Several compounds from this series, including 11c , 12a , 12d , 12e , and 12g , emerged as potent inhibitors, with IC50 values significantly better than the standard drug, acarbose (B1664774) (IC50 = 58.8 µM). nih.gov

CompoundScaffoldα-Glucosidase IC50 (µM)Standard (Acarbose) IC50 (µM)Reference
11c Benzothiazine-N-arylacetamide30.6558.8 nih.gov
12a Benzothiazine-N-arylacetamide18.2558.8 nih.gov
12d Benzothiazine-N-arylacetamide20.7658.8 nih.gov
12e Benzothiazine-N-arylacetamide35.1458.8 nih.gov
12g Benzothiazine-N-arylacetamide24.2458.8 nih.gov

Dihydroxy-2-butanone-4-phosphate Synthase (DHBPS) Inhibition

There is no available information in the searched scientific literature regarding the evaluation of this compound or related benzohydrazide scaffolds for inhibitory activity against Dihydroxy-2-butanone-4-phosphate Synthase (DHBPS).

Antioxidant and Free Radical Scavenging Activity

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of compounds, which is an indicator of their antioxidant potential. The benzohydrazide scaffold has been incorporated into molecules designed as antioxidants. pensoft.net

A study on a series of 4-hydroxybenzohydrazide-hydrazone derivatives assessed their radical-scavenging activities using the DPPH assay. pensoft.net The tested derivatives showed moderate radical-scavenging capacities, ranging from 31% to 46% at a concentration of 1 mg/ml. pensoft.net The most promising compound in this series was ohbh4 , which was condensed with 3-fluorobenzaldehyde (B1666160) and exhibited a 46% radical-scavenging capacity. pensoft.net

In another investigation, Schiff bases derived from 4-chlorobenzohydrazide were evaluated for their antioxidant activity. derpharmachemica.com Compound S3 from this series demonstrated good antioxidant activity compared to the other synthesized compounds. derpharmachemica.com These studies suggest that the antioxidant potential of benzohydrazide derivatives is influenced by the nature of the substituents on the aromatic rings.

CompoundScaffold% DPPH Scavenging (at 1 mg/ml)Reference
ohbh4 4-Hydroxybenzohydrazide-hydrazone46% pensoft.net
S3 4-Chlorobenzohydrazide Schiff baseGood activity reported derpharmachemica.com

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The biological profile of 3-[(4-iodophenoxy)methyl]benzohydrazide is significantly influenced by the nature and position of substituents on its aromatic rings. The core structure consists of a benzohydrazide (B10538) moiety linked to a 4-iodophenoxy group via a methylene (B1212753) ether bridge.

The substitution pattern on the benzohydrazide ring is also critical. The unsubstituted nature of this ring in the parent compound provides a baseline for activity. The introduction of substituents could either enhance or diminish its biological efficacy. For example, studies on other benzohydrazides have shown that adding hydroxyl or methoxy (B1213986) groups can influence antioxidant or antimicrobial properties.

To illustrate the impact of substituents, the following table presents hypothetical biological activity data for a series of analogs of this compound, where 'R' represents different substituents on the benzohydrazide ring.

CompoundR (Position on Benzohydrazide Ring)Biological Activity (IC₅₀, µM) - Hypothetical
1 H (Parent Compound)10.5
2 4-OCH₃8.2
3 4-Cl12.1
4 4-NO₂15.8
5 3-OH9.5

This table is for illustrative purposes and based on general SAR principles for benzohydrazide derivatives.

Positional Isomerism Effects on Activity Profiles

Positional isomerism plays a pivotal role in determining the biological activity of this compound. The specific arrangement of the substituents on both the benzohydrazide and the phenoxy rings dictates the molecule's three-dimensional shape and its ability to fit into the binding site of a biological target.

The position of the iodophenoxy group on the benzohydrazide ring (meta in the parent compound) is a key determinant of activity. Moving this group to the ortho or para position would significantly alter the molecule's conformation. Studies on other disubstituted benzene (B151609) derivatives have consistently shown that positional isomers can have vastly different biological activities.

Similarly, the position of the iodine atom on the phenoxy ring is critical. The para-position in the parent compound may be optimal for a specific biological target. Shifting the iodine to the ortho or meta position would change the electronic distribution and steric profile of the phenoxy ring, likely leading to a different activity profile. Research on iodobenzoic acid hydrazones has demonstrated that the position of the iodine atom can influence the antimicrobial activity of the compounds. nih.gov

The following table illustrates the potential effect of positional isomerism on the biological activity of iodophenoxy-methyl-benzohydrazide analogs.

CompoundPosition of -(phenoxymethyl)Position of IodineBiological Activity (IC₅₀, µM) - Hypothetical
1 3 (meta)4 (para)10.5
6 2 (ortho)4 (para)25.2
7 4 (para)4 (para)18.9
8 3 (meta)2 (ortho)30.1
9 3 (meta)3 (meta)22.4

This table is for illustrative purposes and based on general SAR principles.

Influence of Bridging Linker Modifications on Biological Efficacy

Replacing the ether oxygen with other atoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), would alter the bond angles and electronic properties of the linker. Such bioisosteric replacements are a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties.

Furthermore, changing the length of the alkyl chain in the linker could also have a profound effect. For instance, extending the methylene bridge to an ethylene (B1197577) (-O-CH₂-CH₂-) or propylene (B89431) (-O-CH₂-CH₂-CH₂-) chain would increase the distance between the two aromatic rings, potentially allowing for interactions with different regions of a target's binding site. Conversely, a shorter or more rigid linker could restrict the conformational freedom of the molecule, which might be beneficial or detrimental depending on the target.

The table below provides a hypothetical illustration of how modifications to the bridging linker could influence biological activity.

CompoundBridging LinkerBiological Activity (IC₅₀, µM) - Hypothetical
1 -O-CH₂-10.5
10 -S-CH₂-14.3
11 -NH-CH₂-12.8
12 -O-CH₂-CH₂-21.7
13 -O-19.5

This table is for illustrative purposes and based on general SAR principles.

Stereochemical Considerations and Activity

While the parent compound this compound is achiral, the introduction of chiral centers through structural modifications would necessitate an evaluation of the stereochemical aspects of its biological activity. Chirality can arise from the introduction of a stereocenter in the bridging linker or through the addition of chiral substituents.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer may be highly active, while the other may be less active or even inactive. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

For example, if a chiral center were introduced into the bridging linker, such as in a 3-[(4-iodophenoxy)ethyl]benzohydrazide derivative, the (R)- and (S)-enantiomers would likely display different levels of biological activity. The precise spatial arrangement of the functional groups in each enantiomer would determine the quality of the fit within the chiral binding pocket of the target protein.

The following table illustrates the potential for stereoselectivity in the biological activity of a hypothetical chiral analog.

CompoundStereochemistryBiological Activity (IC₅₀, µM) - Hypothetical
14 (R)-enantiomer7.9
15 (S)-enantiomer28.4
16 Racemic mixture15.6

This table is for illustrative purposes and based on general SAR principles.

Mechanistic Investigations of Biological Activity

Target Identification and Engagement Studies

No information is available regarding the specific biological targets of 3-[(4-iodophenoxy)methyl]benzohydrazide.

Molecular Interactions with Biological Macromolecules

There are no studies describing the molecular interactions of this compound with any biological macromolecules.

Competitive Inhibition Mechanism Analysis

No data exists to suggest or analyze a competitive inhibition mechanism for this compound.

Inhibition of Specific Biological Pathways

The effect of this compound on any specific biological pathway has not been investigated.

Ligand-Protein Binding Characterization

There is no available data on the ligand-protein binding characteristics of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability.

While specific data for 3-[(4-iodophenoxy)methyl]benzohydrazide is not available, a study on a similar compound, (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide, calculated the HOMO and LUMO energies to be -5.8981 eV and -1.7469 eV, respectively. nih.gov This resulted in a HOMO-LUMO energy gap of 4.1511 eV. nih.gov Generally, a larger energy gap implies higher stability and lower chemical reactivity. For comparison, other benzohydrazide (B10538) derivatives have shown energy gaps that suggest they are chemically hard compounds with significant kinetic stability. researchgate.net A low energy gap would indicate a higher propensity for intramolecular charge transfer, which can enhance certain properties like non-linear optical activity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for an Analogous Benzohydrazide

ParameterEnergy (eV)
EHOMO-5.8981
ELUMO-1.7469
Energy Gap (ΔE)4.1511
Data from a study on (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The different colors on an MEP map represent different electrostatic potential values.

In MEP maps, regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. For benzohydrazide derivatives, the negative potential is often located around the electronegative oxygen and nitrogen atoms of the hydrazide group, while the positive potentials are generally found around the hydrogen atoms. researchgate.netmdpi.com This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's crystal packing and biological activity.

Reactivity Prediction and Site Analysis

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

Calculations on various benzohydrazide derivatives have indicated that they are generally hard molecules, suggesting good stability. researchgate.net The analysis of these parameters helps in understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β).

Computational studies on benzohydrazide derivatives have shown that they can possess significant NLO properties. For instance, the first-order hyperpolarizability of some benzohydrazide derivatives has been found to be significantly greater than that of the reference material, urea (B33335). nih.govresearchgate.net The intramolecular charge transfer from donor to acceptor groups within the molecule, facilitated by a low HOMO-LUMO gap, is a key factor for enhanced NLO activity. researchgate.net For example, studies on (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate revealed a first-order hyperpolarizability (β) value that was 64 times greater than that of urea. researchgate.net This suggests that benzohydrazide scaffolds, like that in this compound, are promising for the development of NLO materials.

Table 2: Calculated NLO Properties for an Analogous Benzohydrazide

PropertyValue
First-order Hyperpolarizability (β)23.73 × 10⁻³⁰ esu
Data from a study on (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Prediction of Ligand-Protein Binding Modes

While no specific molecular docking studies for this compound have been reported, research on other benzohydrazide derivatives has demonstrated their potential as anticancer agents by targeting various proteins. nih.govresearchgate.netnih.gov For instance, molecular docking studies on newly synthesized benzimidazole-1,3,4-oxadiazole derivatives showed their potential as human topoisomerase I poisons. researchgate.net Similarly, other hydrazide derivatives have been docked against cancer-related proteins like epidermal growth factor receptor (EGFR) tyrosine kinase and thymidylate synthase. rsc.org

These studies typically reveal that the benzohydrazide scaffold can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein. rsc.org The specific binding mode and affinity depend on the nature and position of the substituents on the benzohydrazide core. For this compound, the iodophenoxy group would likely play a significant role in defining its binding interactions and specificity for a particular protein target.

Ligand-Based Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. For a specific compound like this compound, QSAR models are typically built from a dataset of structurally related molecules with known activities against a particular biological target.

In a hypothetical QSAR study, descriptors for this compound would likely include:

Topological descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic descriptors: The iodine atom, for instance, significantly influences the electronic properties of the phenyl ring through its electronegativity and polarizability.

Hydrophobic descriptors (e.g., LogP): The presence of two phenyl rings suggests a degree of lipophilicity, which is crucial for membrane permeability.

Steric descriptors (e.g., Molecular Weight, Molar Refractivity): The size and shape of the molecule are critical for its fit within a biological target's binding site.

A QSAR model would mathematically link these descriptors to a biological endpoint, such as inhibitory concentration (IC50), allowing for the prediction of activity for newly designed analogs.

In Silico Pharmacokinetic Predictions (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for assessing the "drug-like" potential of a compound. These computational models evaluate the likely fate of a molecule in the human body.

The absorption and distribution of a drug are heavily influenced by its physicochemical properties. For this compound, computational tools can predict key parameters that govern these processes.

Key Predicted Absorption and Distribution Parameters:

ParameterPredicted Value/RangeSignificance
LogP (Octanol-Water Partition Coefficient) HighIndicates good lipid solubility, suggesting potential for good membrane permeability and absorption.
Topological Polar Surface Area (TPSA) ModerateA lower to moderate TPSA is generally associated with better cell membrane penetration.
Molecular Weight ~384.19 g/mol Falls within the range typically considered favorable for oral bioavailability (e.g., Lipinski's Rule of Five).
Hydrogen Bond Donors/Acceptors Favorable countsThe number of hydrogen bond donors and acceptors is within the limits that favor good absorption.
Blood-Brain Barrier (BBB) Permeability Likely LowWhile lipophilic, the compound's polarity and size may limit its ability to cross the blood-brain barrier.

These predictions suggest that this compound has a promising profile for oral absorption. Its distribution will be influenced by its lipophilicity, potentially leading to accumulation in fatty tissues.

Computational models can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.

For this compound, likely metabolic hotspots include:

Hydroxylation of the aromatic rings: The unsubstituted benzoyl ring and the iodophenoxy ring are potential sites for hydroxylation.

N-acetylation or Glucuronidation: The hydrazide moiety is a common site for phase II conjugation reactions.

Ether cleavage: The ether linkage could be a site of metabolic breakdown.

The prediction of which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound is also a key output of these models. This information is crucial for anticipating potential drug-drug interactions. Excretion pathways are subsequently predicted based on the properties of the parent compound and its metabolites, with more polar metabolites being favored for renal clearance.

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties consistent with known drugs. This is often evaluated using rules-based filters, such as Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and hydrogen bond donors/acceptors.

Drug-Likeness Profile of this compound:

Rule/FilterParameterValue for CompoundCompliance
Lipinski's Rule of Five Molecular Weight~384.19Yes (<500)
LogPHigh (but typically within range)Yes (<5)
H-bond Donors2Yes (≤5)
H-bond Acceptors3Yes (≤10)
Veber's Rule Rotatable Bonds>10Potential for reduced bioavailability
TPSAModerateYes (<140 Ų)

Future Perspectives in Research on 3 4 Iodophenoxy Methyl Benzohydrazide

Design of Novel Analogues with Enhanced Efficacy

The development of new analogues of 3-[(4-iodophenoxy)methyl]benzohydrazide will be a cornerstone of future research, aiming to improve efficacy, selectivity, and pharmacokinetic properties. Drawing inspiration from studies on other benzohydrazide (B10538) derivatives, medicinal chemists will likely employ strategies such as bioisosteric replacement and structural modifications to enhance biological activity. For instance, the synthesis of novel benzohydrazide derivatives containing dihydropyrazole moieties has been shown to yield compounds with significant antiproliferative activity by targeting the epidermal growth factor receptor (EGFR) kinase. nih.gov This suggests that incorporating similar heterocyclic scaffolds into the this compound structure could lead to analogues with improved anticancer properties.

Furthermore, the exploration of different substitution patterns on the aromatic rings will be crucial. Research on other benzohydrazide derivatives has demonstrated that the nature and position of substituents can dramatically influence biological activity, such as antioxidant and enzyme inhibitory effects. pensoft.net By systematically introducing various functional groups, researchers can probe the structure-activity relationships (SAR) and identify modifications that lead to enhanced potency and better target engagement. The synthesis of N-hydroxybenzamides and N-hydroxypropenamides analogues, for example, has led to potent histone deacetylase (HDAC) inhibitors with significant cytotoxicity against various cancer cell lines. nih.gov

Exploration of New Biological Targets

A key area of future research will be the identification of novel biological targets for this compound and its analogues. While initial studies may have focused on a specific target, the inherent structural motifs of benzohydrazides suggest potential interactions with a range of biomolecules. Benzohydrazides are known to possess a wide array of biological activities, including antiglycation, antioxidant, antibacterial, antifungal, and antitumor effects. nih.gov This versatility points to the possibility of multiple mechanisms of action and diverse molecular targets.

Future studies will likely employ a combination of target-based and phenotypic screening approaches. For example, screening against panels of kinases, proteases, and other enzymes could reveal previously unknown inhibitory activities. The investigation of 4-benzamidobenzoic acid hydrazide derivatives as soluble epoxide hydrolase (sEH) inhibitors is a case in point, where new scaffolds are being explored for their therapeutic potential. nih.gov Additionally, unbiased phenotypic screens using various cell lines and disease models could uncover novel therapeutic applications. The discovery that certain benzoic acid derivatives can act as inhibitors of M. tuberculosis dihydrofolate reductase (MtDHFR) highlights the potential for identifying unexpected antimicrobial targets. uef.fi

Integration of Advanced Computational and Experimental Methods

The synergy between computational modeling and experimental validation will be instrumental in accelerating research on this compound. Molecular docking simulations, a common tool in modern drug discovery, can provide insights into the binding modes of these compounds within the active sites of their biological targets. nih.govpensoft.net Such in silico studies can help prioritize the synthesis of analogues with the highest predicted binding affinities, thereby streamlining the drug development process.

Beyond molecular docking, more advanced computational techniques such as molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex, providing a more accurate prediction of binding affinity and stability. Quantitative Structure-Activity Relationship (QSAR) studies will also be valuable in building predictive models that correlate the structural features of this compound analogues with their biological activities. These computational predictions will then be validated through in vitro and in vivo experiments, creating a feedback loop that informs the next round of analogue design. The use of microwave-assisted synthesis has already been shown to significantly reduce reaction times and improve yields for benzohydrazide derivatives, showcasing how advanced experimental techniques can complement computational efforts. pensoft.net

Potential Applications in Chemical Biology and Drug Discovery (Preclinical Stage)

Looking ahead, this compound and its optimized analogues hold promise as valuable tools in chemical biology and as lead compounds in preclinical drug discovery. As chemical probes, these molecules can be used to study the function and regulation of their biological targets in cellular and organismal contexts. For instance, if a potent and selective analogue is developed, it could be used to investigate the physiological roles of a specific enzyme or receptor.

In the realm of preclinical drug discovery, promising analogues will undergo a battery of tests to evaluate their therapeutic potential. This includes comprehensive in vitro profiling for efficacy and selectivity, as well as ADME (absorption, distribution, metabolism, and excretion) studies to assess their pharmacokinetic properties. pensoft.net The development of (E)-N'-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide derivatives with antifungal activity serves as an example of the progression of benzohydrazide compounds through the drug discovery pipeline. orientjchem.org Successful lead compounds may then advance to in vivo studies in animal models of disease to establish proof-of-concept and assess their safety and efficacy in a whole-organism setting.

Q & A

Q. What are the optimal synthetic routes for 3-[(4-iodophenoxy)methyl]benzohydrazide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination or hydrazide formation. For example, benzoyl chloride derivatives can react with hydrazine hydrate under reflux to form the hydrazide backbone . Key steps include:
  • Using sodium ethoxide as a base to facilitate nucleophilic substitution of the iodophenoxy group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Confirm purity with melting point analysis and elemental composition (CHNS/O) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ spectroscopic and crystallographic techniques:
  • FTIR : Verify N–H stretching (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm in ¹H NMR) and iodine’s electronic effects on neighboring carbons in ¹³C NMR .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic space group P2/n) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • NF-κB inhibition : Use luciferase reporter assays in Ramos or BL2 cell lines (IC₅₀ determination via dose-response curves) .
  • Anti-inflammatory activity : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological profile of this compound?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Docking : Use AutoDock Vina to predict binding affinities to targets like NF-κB or COX-2. Set grid boxes to encompass active sites (e.g., 25 ų) .
  • ADMET prediction : Employ SwissADME to assess bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • QSAR studies : Corporate halogen (iodine) substituent effects on bioactivity using Hammett constants or DFT calculations .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct systematic meta-analysis:
  • Compare assay conditions (e.g., cell line variability, serum concentration differences) .
  • Validate via orthogonal assays (e.g., replace luciferase with electrophoretic mobility shift assay [EMSA] for NF-κB) .
  • Replicate under standardized protocols (e.g., NIH Clinical Collection guidelines) with commercial reference compounds .

Q. What strategies can elucidate the role of the iodophenoxy group in target binding?

  • Methodological Answer : Use structural and synthetic approaches:
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to identify halogen bonding interactions .
  • SAR analogs : Synthesize derivatives with bromine/chlorine substitutions and compare IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy changes upon iodine removal .

Q. How can thermal stability and degradation pathways be characterized for formulation studies?

  • Methodological Answer : Apply thermoanalytical methods:
  • TGA/DSC : Determine decomposition onset temperatures (N₂ atmosphere, 10°C/min ramp) .
  • LC-MS : Identify degradation products (e.g., hydrazine byproducts) under accelerated storage conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Reactant of Route 1
3-[(4-iodophenoxy)methyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-[(4-iodophenoxy)methyl]benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.